molecular formula C13H9BClNO B15133661 (3-Chlorophenyl)(4-cyanophenyl)borinic acid CAS No. 872495-65-3

(3-Chlorophenyl)(4-cyanophenyl)borinic acid

Cat. No.: B15133661
CAS No.: 872495-65-3
M. Wt: 241.48 g/mol
InChI Key: DTZBSWFTAYOQRI-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-cyanophenyl)borinic acid is an organoboron compound that features both a chlorophenyl and a cyanophenyl group attached to a borinic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(4-cyanophenyl)borinic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(4-cyanophenyl)borinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce amines.

Scientific Research Applications

(3-Chlorophenyl)(4-cyanophenyl)borinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-cyanophenyl)borinic acid in chemical reactions involves the formation of a palladium complex during the Suzuki–Miyaura coupling. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chlorophenyl)(4-cyanophenyl)borinic acid is unique due to the presence of both chlorophenyl and cyanophenyl groups, which impart distinct reactivity and properties. This dual functionality makes it a versatile reagent in various chemical transformations.

Properties

CAS No.

872495-65-3

Molecular Formula

C13H9BClNO

Molecular Weight

241.48 g/mol

IUPAC Name

(3-chlorophenyl)-(4-cyanophenyl)borinic acid

InChI

InChI=1S/C13H9BClNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8,17H

InChI Key

DTZBSWFTAYOQRI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C#N)(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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